3-(2-Cyano-acetyl)-piperidine-1-carboxylic acid tert-butyl ester
CAS No.: 842112-53-2
Cat. No.: VC1979484
Molecular Formula: C13H20N2O3
Molecular Weight: 252.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 842112-53-2 |
|---|---|
| Molecular Formula | C13H20N2O3 |
| Molecular Weight | 252.31 g/mol |
| IUPAC Name | tert-butyl 3-(2-cyanoacetyl)piperidine-1-carboxylate |
| Standard InChI | InChI=1S/C13H20N2O3/c1-13(2,3)18-12(17)15-8-4-5-10(9-15)11(16)6-7-14/h10H,4-6,8-9H2,1-3H3 |
| Standard InChI Key | JAZKIHRZCJYSKE-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1CCCC(C1)C(=O)CC#N |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCCC(C1)C(=O)CC#N |
Introduction
3-(2-Cyano-acetyl)-piperidine-1-carboxylic acid tert-butyl ester is a synthetic organic compound primarily used in chemical research and pharmaceutical development. Its structure includes a piperidine ring substituted with a cyanoacetyl group and a tert-butyl ester functional group. The compound is identified by the CAS number 842112-53-2 and has a molecular formula of , with a molecular weight of 252.31 g/mol .
Synthesis
The synthesis of 3-(2-Cyano-acetyl)-piperidine-1-carboxylic acid tert-butyl ester typically involves:
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Piperidine Derivative Preparation: Functionalization of the piperidine ring.
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Cyanoacetylation: Introduction of the cyanoacetyl group via condensation reactions.
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Esterification: Addition of the tert-butyl ester group for stability and functionality.
These reactions are often carried out under controlled conditions using standard organic synthesis techniques such as reflux, condensation, and esterification.
Spectral Characterization
The compound can be characterized using:
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NMR Spectroscopy (1H, 13C): Provides detailed information about the hydrogen and carbon environments.
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IR Spectroscopy: Identifies functional groups like cyano (-CN) and ester (-COO-) groups.
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Mass Spectrometry (MS): Confirms molecular weight and fragmentation pattern.
Pharmaceutical Research
The compound's piperidine backbone makes it a potential intermediate in the synthesis of bioactive molecules, including drugs targeting neurological or cardiovascular conditions.
Chemical Research
It is used as a building block in organic synthesis, particularly in developing heterocyclic compounds or complex esters.
Safety and Handling
While specific safety data for this compound is not readily available, general precautions include:
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Avoiding inhalation or skin contact.
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Using proper personal protective equipment (PPE).
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Storing the compound in a cool, dry place away from incompatible substances.
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